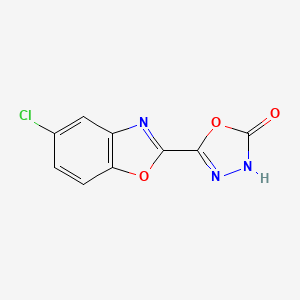

5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

78620-15-2 |

|---|---|

Molecular Formula |

C9H4ClN3O3 |

Molecular Weight |

237.60 g/mol |

IUPAC Name |

5-(5-chloro-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C9H4ClN3O3/c10-4-1-2-6-5(3-4)11-7(15-6)8-12-13-9(14)16-8/h1-3H,(H,13,14) |

InChI Key |

NXIPAFMSTLUXKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C3=NNC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound consists of a benzoxazole ring substituted with a chlorine atom at the 5-position and linked to a 1,3,4-oxadiazol-2(3H)-one ring. The synthesis typically involves:

- Preparation of the 5-chloro-1,3-benzoxazol-2(3H)-one intermediate.

- Formation of the 1,3,4-oxadiazol-2(3H)-one ring via carbonylative cyclization or cyclodehydration of appropriate precursors.

- Coupling or condensation steps to link the benzoxazole and oxadiazolone units.

Preparation of 5-Chloro-1,3-benzoxazol-2(3H)-one Intermediate

A well-documented method involves the reaction of 2-amino-4-chlorophenol with urea under reflux conditions:

- Procedure : Dissolve 7.15 g (0.05 mol) of 2-amino-4-chlorophenol in 10 mL of dimethylformamide (DMF).

- Add 3 g (0.05 mol) of urea to the solution.

- Reflux the mixture at 60°C for 3 hours until ammonia gas evolution ceases.

- Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

- Collect and recrystallize the precipitate from rectified ethanol.

This yields 5-chloro-1,3-benzoxazol-2(3H)-one, characterized by TLC, UV, IR, and melting point analysis.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-amino-4-chlorophenol + urea in DMF | Reflux at 60°C for 3 h |

| 2 | Quench in ice-cold water | Precipitation of benzoxazol-2-one |

| 3 | Recrystallization from ethanol | Purified 5-chloro-benzoxazolinone |

Synthesis of 1,3,4-Oxadiazol-2(3H)-one Ring

The 1,3,4-oxadiazol-2(3H)-one ring is commonly synthesized via carbonylative cyclization of amidoximes or hydrazides. Several carbonylating agents and conditions have been reported:

- Ethyl imidazole-1-carboxylate as a novel carbonylating agent offers mild conditions and good yields.

- Reaction of amidoximes with ethyl imidazole-1-carboxylate in the presence of potassium carbonate (K2CO3) in tetrahydrofuran (THF) at 80°C yields oxadiazolones efficiently.

- Alternative bases such as sodium methoxide (NaOMe), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) have been tested, with K2CO3 in THF providing the best yields and selectivity.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | K2CO3 | THF | 80 | 18 | 88 | Optimal conditions |

| 2 | NaOMe | THF | 60 | 14 | 45 | Moderate yield |

| 3 | NaH | THF | RT | 7-10 | 35-89 | Moderate yields, room temp |

| 4 | t-BuOK | THF | RT | 15 | 52 | Moderate yield |

This method avoids hazardous reagents like triphosgene or carbon monoxide and is compatible with acid-sensitive substrates.

Coupling of Benzoxazole and Oxadiazolone Units

The final step involves linking the 5-chloro-benzoxazol-2-one moiety to the oxadiazol-2(3H)-one ring, often through:

- Condensation reactions between the benzoxazol-2-one derivative and appropriate hydrazide or amidoxime precursors.

- Use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux or controlled heating.

- Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

While specific coupling protocols for 5-(5-chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one are less frequently detailed, analogous compounds have been synthesized using these approaches with purification by recrystallization or chromatography.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|

| Preparation of benzoxazol-2-one | 2-amino-4-chlorophenol + urea, DMF, reflux 60°C, 3 h | Ammonia gas evolution, precipitation in water | Pure 5-chloro-benzoxazol-2-one |

| Synthesis of oxadiazol-2-one | Amidoximes + ethyl imidazole-1-carboxylate, K2CO3, THF, 80°C | Mild, efficient carbonylative cyclization | Up to 88% yield |

| Coupling step | Condensation in DMF/DMSO, inert atmosphere | Controlled heating, purification required | Target compound formation |

Research Findings and Optimization Notes

- The use of ethyl imidazole-1-carboxylate as a carbonylating agent is advantageous due to ease of handling and fewer toxic by-products compared to traditional reagents like triphosgene or phosgene derivatives.

- Potassium carbonate in THF at elevated temperature (80°C) provides the best balance of yield and reaction time for oxadiazolone ring formation.

- The benzoxazol-2-one intermediate synthesis is straightforward and reproducible, with urea serving as a convenient carbonyl source.

- Purification by recrystallization from ethanol or chromatographic methods ensures high purity of intermediates and final product.

- The final coupling step may require optimization depending on the substituents and desired purity, often involving inert atmosphere and controlled temperature to avoid decomposition.

This comprehensive overview synthesizes data from peer-reviewed articles and chemical synthesis reports, providing a professional and authoritative guide to the preparation of This compound . The methods emphasize safety, efficiency, and reproducibility, suitable for research and pharmaceutical development contexts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while nucleophilic substitution can result in the replacement of the chlorine atom with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated that these derivatives may possess anti-inflammatory, analgesic, and antitumor properties.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazol-2(3H)-one derivatives, focusing on substituent effects, spectral characteristics, and biological activities.

Structural and Spectral Comparisons

Key Observations :

- Chlorine and Aryl Substituents : The 5-chloro-benzoxazole group in the target compound likely enhances lipophilicity and electron-withdrawing effects, similar to the trifluoromethylphenyl group in CAS 202821-81-6, which improves binding to hydrophobic enzyme pockets .

- Spectral Trends : Benzoxazole-containing analogs show characteristic IR peaks for NH (3307 cm⁻¹) and C=N (1649 cm⁻¹), aligning with oxadiazolone derivatives .

Key Observations :

- Herbicidal Activity : Oxadiargyl’s dichlorophenyl and propargyloxy groups confer potent herbicidal activity, suggesting that chloro-aromatic substituents in the target compound may similarly enhance agrochemical efficacy .

- Enzyme Inhibition: Notum inhibitors with tert-butyl and trifluoromethylphenyl groups (e.g., 23ff) achieve low micromolar IC₅₀ values, indicating that bulky substituents on the oxadiazolone ring improve target engagement .

- Antimicrobial Potential: Triazole-thione derivatives with benzoxazole moieties (e.g., ) show moderate antimicrobial activity, which may extend to the target compound if optimized .

Biological Activity

5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure

The compound features a benzoxazole moiety fused with an oxadiazole ring, which is known to enhance biological activity. The presence of chlorine in the benzoxazole structure contributes to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that certain derivatives showed significant inhibition against Escherichia coli and Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported in Table 1.

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | E. coli, B. subtilis |

| H-Box[2,5-(OMe)2Ph]-OMe | 50 | E. coli |

| H-Box[3,4,5-(OMe)3Ph]-OMe | 30 | B. subtilis |

Case Study : A study highlighted the potential of benzoxazole derivatives as quorum sensing inhibitors (QSI), which are crucial for bacterial communication and virulence. Compounds similar to this compound were shown to reduce biofilm formation and elastase production in Pseudomonas aeruginosa .

2. Anticancer Activity

The anticancer properties of benzoxazole derivatives have been extensively studied. Compounds have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers.

Research Findings :

A comprehensive analysis revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Bernard et al., 2014 |

| A549 | 20 | Han et al., 2012 |

| PC3 | 25 | Kakkar et al., 2018 |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.

3. Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. The DPPH radical scavenging assay has been used to evaluate its antioxidant potential.

Results : In studies comparing various derivatives:

Q & A

Q. What are the recommended synthetic routes for preparing 5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one, and what are their yields?

Methodological Answer: Two primary methods are widely used:

- Hydrazide Cyclization Route : React 5-chloro-1,3-benzoxazole-2-carboxylic acid hydrazide with triphosgene or carbonyl diimidazole (CDI) in anhydrous conditions. Yields typically range from 75% to 85% after purification by column chromatography .

- Carbon Dioxide Route (CDR) : Treat hydrazides with CO₂ under basic conditions (e.g., K₂CO₃) in ethanol. This method achieves cyclization with yields >90%, leveraging CO₂ as a carbonyl source .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the oxadiazolone ring protons resonate at δ 8.1–8.3 ppm, while benzoxazole protons appear at δ 7.5–7.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% is standard for pharmacological studies) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 294.02 (calculated for C₁₀H₅ClN₃O₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a dichloromethane/methanol (1:1) solution.

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD detector.

- Refinement : Apply SHELXL (from the SHELX suite) for structure solution. Key parameters include:

Q. What methodologies are used to evaluate receptor binding affinity and functional activity?

Methodological Answer:

- Radioligand Binding Assays : Compete against [³H]-melatonin for MT₁/MT₂ receptors. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing MT₂ receptors. Report EC₅₀ values with Hill coefficients (nₕ >1 indicates positive cooperativity) .

- QR2 Inhibition : Use a fluorescence-based assay with coenzyme Q1 as a substrate. IC₅₀ values <1 µM suggest potent activity .

Q. How can researchers address contradictions in bioactivity data across different studies?

Methodological Answer:

- Control for Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference .

- Validate Assay Conditions : Replicate experiments with internal standards (e.g., known inhibitors like luzindole for MT receptors).

- Structural Confirmation : Cross-verify active compounds with X-ray or DFT-optimized geometries to rule out tautomeric or conformational artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.